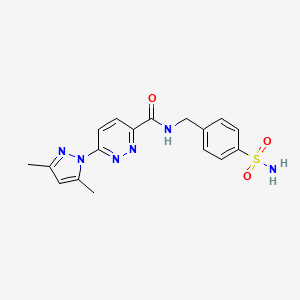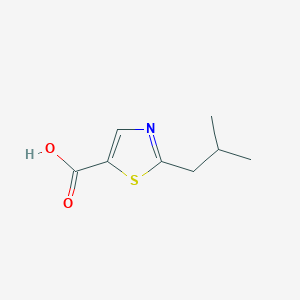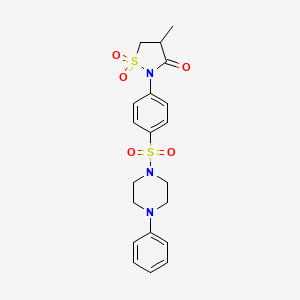![molecular formula C20H17F2N3O2 B2511569 N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941991-85-1](/img/structure/B2511569.png)
N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including medicinal chemistry. The papers provided do not directly discuss this compound but offer insights into similar chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods for reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of "N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide" by considering the specific functional groups and the need for site-selective reactions.
Molecular Structure Analysis
The molecular structure of related compounds includes various functional groups such as acetamide, pyridyl, and phenyl rings. For example, perfluoro-[N-(4-pyridyl)acetamide] was used as a site-selective electrophilic fluorinating agent, indicating the importance of the acetamide group in facilitating certain chemical reactions . The presence of a pyridazinyl group, as seen in the synthesis of some methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates, suggests that the pyridazinyl moiety in the target compound may also play a significant role in its chemical behavior .
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of transformations. For instance, perfluoro-[N-(4-pyridyl)acetamide] was able to fluorinate several substrates under mild conditions . This indicates that the target compound may also participate in electrophilic substitution reactions, given the presence of fluorine atoms in its structure. Additionally, the synthesis of dipeptides from hydrazides and azides suggests that the target compound could potentially undergo reactions with these or similar reagents .
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of "N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide," we can infer that the compound may exhibit properties similar to those of the related compounds discussed. For example, the high purity of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide over 99% by HPLC suggests that the target compound could also be purified to a high degree using similar chromatographic techniques . The presence of fluorine atoms may also affect the compound's lipophilicity and reactivity, which are important considerations in drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
NMR Spectral Studies
The compound N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, due to its structural complexity, might exhibit interesting NMR spectral characteristics. A study by Gowda and Gowda (2007) explored the NMR spectral properties of similar compounds with dichlorophenyl and dimethylphenyl groups. They systematically investigated the influence of Cl and methyl substitution in the side chain and aryl group, providing valuable insights into the chemical shifts and substitution effects, which could be relevant for understanding the spectral properties of the compound (Gowda & Gowda, 2007).
Biological Screening and Applications
Research by Khan et al. (2019) on related compounds involving N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showcased their potential in biological applications. These compounds exhibited significant antibacterial, antifungal, and anthelmintic activities, indicating the possibility of the studied compound having similar bioactive properties. Additionally, the study highlighted the application in latent fingerprint analysis, suggesting potential use in forensic science (Khan et al., 2019).
PET Ligand for Neurokinin Receptors
Mey et al. (2005) synthesized and evaluated a similar compound, [11C]R116301, as a PET ligand for investigating central neurokinin(1) (NK1) receptors. The biodistribution studies in gerbils revealed significant accumulation in brain regions, suggesting its potential as a radioligand for imaging NK1 receptors using PET, which could imply similar potential for N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide (Mey et al., 2005).
Anticancer Potential
Ekrek et al. (2022) synthesized derivatives of thiazole and thiadiazole, which showed significant anticancer activity against various cancer cell lines. Considering the structural similarities, N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide might also exhibit anticancer properties, warranting further investigation (Ekrek et al., 2022).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c1-12-3-5-15(13(2)9-12)18-7-8-20(27)25(24-18)11-19(26)23-14-4-6-16(21)17(22)10-14/h3-10H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIPSHWSLMAYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)

![N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide](/img/structure/B2511490.png)
![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)

![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)


![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

